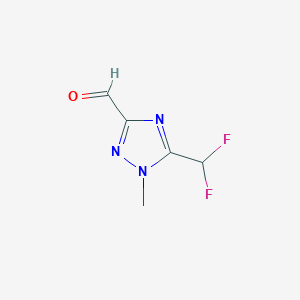

5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Beschreibung

5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a difluoromethyl group at position 5, a methyl group at position 1, and a carbaldehyde functional group at position 3. Its molecular formula is C₆H₆F₂N₃O, with a calculated molecular weight of 175.13 g/mol. The carbaldehyde group enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and materials science derivatives. The difluoromethyl substituent contributes to its lipophilicity and electronic properties, which can influence biological activity and stability .

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-1-methyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O/c1-10-5(4(6)7)8-3(2-11)9-10/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJNLWXJXWXVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methylation of 1,2,4-Triazole

- The methylation of 1,2,4-triazole to yield 1-methyl-1H-1,2,4-triazole is performed by reacting 1,2,4-triazole with methyl halides (e.g., chloromethane or iodomethane) in the presence of a base such as potassium hydroxide or sodium hydride.

- Typical reaction conditions involve reflux in ethanol or other suitable solvents.

- Alternative methylation procedures include the formation of a sodio-intermediate followed by dropwise addition of iodomethane under controlled temperature to minimize side products.

- Purification involves extraction and distillation to isolate the N1-methylated product with high purity (up to 93% yield reported).

Functionalization at 5-Position

- Lithiation of 1-methyl-1H-1,2,4-triazole is achieved by treatment with strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78 °C).

- Electrophilic substitution with dibromomethane or trimethylchlorosilane introduces 5-bromo or 5-trimethylsilyl substituents, respectively.

- These intermediates serve as versatile handles for further functionalization.

Carboxylation at 3-Position

- The lithiated 5-substituted triazole is reacted with carbon dioxide under cold conditions to yield 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

- The reaction mixture is quenched with ammonium chloride, followed by acidic work-up and extraction to isolate the carboxylic acid intermediate.

- This step typically achieves yields around 70% with high purity (above 99% by HPLC).

Conversion to Aldehyde

- The carboxylic acid or its methyl ester derivative is converted to the aldehyde functionality through reduction or selective formylation methods.

- Common reagents include thionyl chloride for esterification, followed by catalytic hydrogenation or zinc-mediated reduction to remove halogens and reduce the ester to the aldehyde.

- The reduction step often employs palladium on carbon (Pd/C) catalyst with hydrogen gas under pressure in the presence of bases like DBU in methanol.

Introduction of Difluoromethyl Group

- The difluoromethyl group can be introduced via halogen exchange reactions or nucleophilic substitution on the 5-position substituent.

- Specific difluoromethylation reagents or fluorinating agents are employed to replace bromine or silyl groups with the difluoromethyl moiety.

- Although explicit procedures for this step on this compound are less documented, related literature on difluoromethylation of heterocycles suggests the use of reagents like difluoromethyltrimethylsilane or electrophilic difluoromethyl sources under mild conditions.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Purity |

|---|---|---|---|---|

| 1 | 1,2,4-Triazole | KOH, ethanol, chloromethane, reflux | 1-Methyl-1H-1,2,4-triazole | High (up to 93%) |

| 2 | 1-Methyl-1H-1,2,4-triazole | n-Butyllithium or LDA, dibromomethane or TMSCl, -78°C | 5-Bromo or 5-Trimethylsilyl-1-methyl-1H-1,2,4-triazole | Moderate to high |

| 3 | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole | LDA, CO2, -78°C | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | ~70%, >99% purity |

| 4 | 5-Bromo/Trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | Methanol, thionyl chloride; Pd/C, DBU, H2, MeOH | 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde (or precursor) | High |

| 5 | 5-Bromo or silyl intermediates | Difluoromethylation reagents (e.g., difluoromethyltrimethylsilane) | This compound | Variable, optimized in research |

Research Findings and Notes

- The lithiation and carboxylation steps are critical for regioselective functionalization at the 3- and 5-positions of the triazole ring.

- Use of strong bases like LDA at low temperatures ensures selective lithiation without ring degradation.

- Introduction of the difluoromethyl group is a key step for modulating biological activity and physicochemical properties; however, it requires careful handling of fluorinating agents.

- Purification often involves extraction, crystallization, and vacuum distillation to achieve high purity products suitable for further applications.

- The preparation methods are supported by patent literature with detailed experimental protocols and yields.

- Recent advances in triazole chemistry provide alternative synthetic routes, including oxidative cyclization and metal-catalyzed coupling reactions, which may be adapted for this compound in future research.

The preparation of This compound involves a well-established sequence of methylation, lithiation, carboxylation, and functional group transformations. The key challenges lie in selective substitution at the triazole ring and efficient introduction of the difluoromethyl group. The described methods provide robust and scalable routes with good yields and purity, supported by detailed patent protocols and synthetic organic chemistry literature.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Reduction: 5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

While a specific, detailed article focusing solely on the applications of "5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde" is not available in the provided search results, research on related compounds can provide insights into its potential applications. The search results discuss the applications of difluoromethyl moieties in various compounds, including triazole derivatives, in fields such as pharmaceuticals and pesticides .

Triazole Derivatives and Antifungal Activity:

- Several search results highlight the use of triazole derivatives, particularly those containing difluoromethyl groups, as antifungal agents . The introduction of fluorine atoms into triazole antifungals can enhance their activity . For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activity .

Difluoromethylation in Drug Discovery:

- Difluoromethylation, the process of introducing a difluoromethyl group into a molecule, is a valuable tool in drug discovery . The direct C–H difluoromethylation of heterocycles has been developed using O2 as a green oxidant, which obviates the need for pre-functionalization of the substrates, metals, and additives . Difluoromethylation methodology might provide assistance for drug discovery .

Difluoromethyl Cinnamoyl Amides and Antibacterial Activity:

- Research has also explored the antibacterial activity of difluoromethyl cinnamoyl amides . The difluoromethyl moiety can enhance antibacterial activity and selectivity towards certain microorganisms .

Potential Applications Based on Related Research:

Given the information available, "this compound" may have potential applications in:

- Antifungal Agents: As a triazole derivative containing a difluoromethyl group, it could be investigated for its antifungal properties .

- Pharmaceutical Development: The compound could serve as a building block in synthesizing more complex molecules with pharmaceutical applications, potentially acting as an antibacterial agent .

- Pesticide Design: Difluoromethyl isosteres have applications in the design of pesticides .

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The triazole ring can interact with various proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Triazole Core

Electronic and Reactivity Comparisons

- Electron-Withdrawing Groups (EWGs): The difluoromethyl group (-CF₂H) in the target compound moderately withdraws electrons, balancing lipophilicity and reactivity. The carbaldehyde group (-CHO) enables nucleophilic additions (e.g., condensations), distinguishing it from non-aldehyde analogs like the methyl-substituted triazole in .

Biological Activity Implications:

- Compounds with methoxyphenyl substituents (e.g., ’s triazoles) exhibit antioxidant activity due to electron-donating methoxy groups. The target compound’s difluoromethyl group may instead enhance membrane permeability or target-specific interactions .

- Thiol-containing triazoles (e.g., ) show moderate antiradical activity, whereas the carbaldehyde group’s electrophilicity could facilitate covalent binding to biological targets .

Biologische Aktivität

5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

This compound features a difluoromethyl group attached to a triazole ring, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway may vary based on the desired yield and purity.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of ergosterol biosynthesis in fungi or interference with bacterial cell wall synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. For example, compounds containing the triazole moiety have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain triazole derivatives exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and colon carcinoma (HCT-116) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF-7 | 27.3 |

| Triazole Derivative B | HCT-116 | 6.2 |

Anti-inflammatory Activity

Triazole-based compounds have also been investigated for their anti-inflammatory properties. The presence of functional groups such as difluoromethyl enhances their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways .

Case Studies

Case Study 1: Anticancer Activity

In one study, a series of triazole derivatives were synthesized and screened for their anticancer activity. Notably, compound X showed significant cytotoxicity against MCF-7 cells with an IC50 value of 27.3 µM. This study highlights the potential of difluoromethyl-substituted triazoles in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of various triazole derivatives against pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with a difluoromethyl group displayed enhanced antimicrobial activity compared to their non-fluorinated counterparts .

Q & A

Q. What are the common synthetic routes for 5-(Difluoromethyl)-1-methyl-1H-1,2,4-triazole-3-carbaldehyde?

The compound is typically synthesized via multi-step reactions involving halogenated pyrazole precursors and functional group transformations. For example:

- Vilsmeier-Haack Reaction : This method involves formylation of pyrazole derivatives using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group .

- Stepwise Functionalization : Reacting halogenated pyrazoles (e.g., 3-bromo-5-chloropyrazole) with difluoromethylating agents (e.g., ClCF₂H) under basic conditions, followed by formylation with formaldehyde . Key intermediates include halogenated pyrazoles and trifluoromethylated derivatives, which require purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on:

- NMR Spectroscopy : ¹⁹F NMR to identify difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups, and ¹H/¹³C NMR for backbone assignments .

- X-ray Crystallography : Resolving crystal structures to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Q. What are the key intermediates in its synthesis?

Critical intermediates include:

- Halogenated Pyrazoles : 5-Chloro-1-methylpyrazole derivatives serve as precursors for subsequent functionalization .

- Formylated Derivatives : Carbaldehyde intermediates formed via Vilsmeier-Haack or nucleophilic substitution reactions . Isolation of these intermediates often requires precise control of reaction conditions (e.g., pH, temperature) to minimize side reactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation:

- Reaction Path Screening : Tools like ICReDD integrate computational and experimental data to identify energetically favorable pathways for difluoromethylation and formylation .

- Solvent and Catalyst Screening : Machine learning models prioritize solvents/catalysts that enhance yield while minimizing byproducts .

Q. How can Design of Experiments (DOE) improve reaction parameter optimization?

DOE statistically identifies critical variables (e.g., temperature, molar ratios) through factorial designs:

Q. How to resolve contradictions in reported reaction yields or selectivity?

Contradictions often arise from unaccounted variables (e.g., trace moisture, impurities). Mitigation strategies include:

Q. What challenges arise in multi-step syntheses involving fluorinated intermediates?

Key challenges include:

- Fluorine Reactivity : Difluoromethyl groups (-CF₂H) are prone to hydrolysis under acidic/alkaline conditions, requiring anhydrous reaction environments .

- Purification Complexity : Fluorinated intermediates often exhibit low solubility, necessitating specialized techniques like high-pressure liquid chromatography (HPLC) .

Q. How can mechanistic studies elucidate formylation and difluoromethylation steps?

Advanced techniques include:

- Isotopic Labeling : Tracking ¹³C-formaldehyde incorporation into the aldehyde group via NMR .

- Kinetic Isotope Effects (KIE) : Differentiating between radical and ionic pathways in difluoromethylation using deuterated reagents .

Methodological Recommendations

- For Synthesis Optimization : Combine DOE (e.g., Box-Behnken design) with computational modeling to reduce experimental iterations .

- For Structural Analysis : Use synchrotron-based XRD to resolve crystal structures of low-crystallinity intermediates .

- For Data Contradictions : Employ meta-analysis frameworks to reconcile divergent findings across studies, emphasizing variables like reagent purity and atmospheric control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.